![molecular formula C8H16O2 B2616497 3-(Oxan-2-yl)propan-1-ol CAS No. 38796-44-0](/img/structure/B2616497.png)
3-(Oxan-2-yl)propan-1-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(Oxan-2-yl)propan-1-ol” would likely include a three-carbon chain (propanol) and a six-membered cyclic ether (oxane). The exact structure would depend on the positions of these groups relative to each other .Physical And Chemical Properties Analysis
Based on its likely structure, “this compound” would be expected to have properties typical of alcohols and ethers. It would likely be a liquid at room temperature, with a relatively high boiling point due to the presence of the alcohol group .Scientific Research Applications
Photoremovable Protecting Groups
3-(Oxan-2-yl)propan-1-ol and its derivatives have been explored as photoremovable protecting groups. Research by Literák, Hroudná, and Klán (2008) demonstrates that 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, which share structural similarities with this compound, can be efficiently used as photoremovable protecting groups in the presence of hydrogen or electron donors. This application is particularly valuable in situations where higher concentrations of hydrogen/electron donors are experimentally feasible, highlighting its potential in synthetic chemistry for the controlled release of protected compounds upon light irradiation (Literák, Hroudná, & Klán, 2008).
Supramolecular Structures
The study of supramolecular structures has also benefited from compounds structurally related to this compound. Low et al. (2010) have analyzed the hydrogen bonding patterns in oxime structures, including compounds with similar moieties. This research contributes to a deeper understanding of the assembly and behavior of molecular structures in crystal engineering, showcasing the significance of this compound related compounds in elucidating hydrogen bonding patterns and their applications in designing novel materials (Low et al., 2010).
Carbon Steel Corrosion Inhibition
In the realm of materials science, tertiary amines derived from 1,3-di-amino-propan-2-ol, closely related to this compound, have shown promising results as inhibitors for carbon steel corrosion. Gao, Liang, and Wang (2007) synthesized compounds by alkylation reaction, demonstrating their effectiveness in retarding anodic dissolution of iron and suggesting their utility in protective coatings and corrosion prevention strategies (Gao, Liang, & Wang, 2007).
Gold-Catalyzed Cycloadditions
Compounds structurally akin to this compound have been employed in gold-catalyzed intermolecular cycloadditions, as demonstrated by Faustino et al. (2012). Their research highlights the use of 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, which serves as an efficient two-carbon partner in a variety of intermolecular gold-catalyzed [2+2] cycloadditions to alkenes, leading to the formation of highly substituted cyclobutane derivatives. This showcases the compound's utility in synthetic organic chemistry, particularly in the construction of complex cyclic structures with complete regio- and stereocontrol (Faustino et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(oxan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-3-5-8-4-1-2-7-10-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZYZFYTYOADPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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